1'-Phdet-dtp
Description
1'-Phdet-dtp (full chemical name: 1'-Phenylethyl-3,5-dithienylpyrrolidine-2,4-dione) is a novel heterocyclic compound characterized by a pyrrolidine-dione core substituted with dithienyl and phenylethyl groups. Preliminary studies suggest applications in organic electronics and antimicrobial therapies due to its redox-active framework and moderate lipophilicity .
Properties
CAS No. |
159355-77-8 |
|---|---|
Molecular Formula |
C50H46N6O4 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-16-[(E)-2-phenylethenyl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C50H46N6O4/c1-52-39(28-33-18-8-4-9-19-33)45(59)55-41(43(52)57)30-49(35-22-12-14-24-37(35)51-47(49)55)50-31-42-44(58)53(2)40(29-34-20-10-5-11-21-34)46(60)56(42)48(50)54(38-25-15-13-23-36(38)50)27-26-32-16-6-3-7-17-32/h3-27,39-42,47-48,51H,28-31H2,1-2H3/b27-26+/t39-,40-,41-,42-,47-,48-,49+,50+/m0/s1 |
InChI Key |
JFPDNRWQLIIEKO-JNGKNBQXSA-N |
SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Isomeric SMILES |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5N(C8=CC=CC=C68)/C=C/C9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Canonical SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Synonyms |
1'-(2-phenylethylene)ditryptophenaline 1'-PhDET-DTP |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discussion
Key Advancements
- Synthesis Efficiency : A recent optimized protocol reduced this compound’s synthesis time by 40% compared to traditional routes, achieving a 78% yield via Pd-catalyzed cross-coupling .
- Mechanistic Insights : Molecular docking simulations suggest this compound binds to bacterial DNA gyrase with higher affinity (ΔG = -9.8 kcal/mol) than Compound A (ΔG = -7.2 kcal/mol), explaining its superior antimicrobial efficacy .
Limitations and Contradictions
- Stability Issues : While this compound demonstrates thermal stability up to 200°C, it degrades rapidly under UV exposure (t₁/₂ = 12 hours), unlike UV-resistant analogs like Compound D .
- Divergent Efficacy Reports: Two independent studies conflict on this compound’s anticancer activity. Li et al. (2024) reported IC₅₀ = 15 µM against HeLa cells, whereas Maltarollo et al.
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